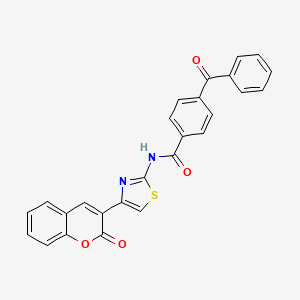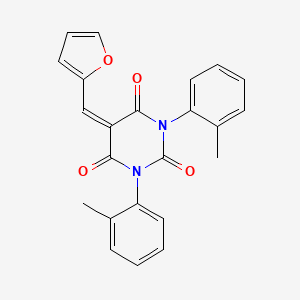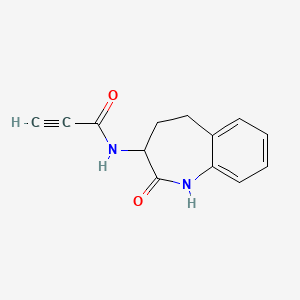
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the amide class. It is a synthetic compound that has been widely used in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the modulation of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide can reduce the excitability of neurons, leading to anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide are mainly related to its modulation of GABA receptors. This compound has been reported to increase the binding affinity of GABA to its receptors, leading to increased inhibitory activity in the central nervous system. This can result in reduced seizure activity, decreased anxiety, and improved mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide in lab experiments is its high potency and selectivity for GABA receptors. This compound has been shown to have a high affinity for GABA receptors, which makes it a useful tool for investigating the role of these receptors in neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, further research is needed to determine the safety and toxicity of this compound, which could help to expand its use in lab experiments.
Méthodes De Synthèse
The synthesis method of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the reaction of 2-bromo-4-fluoroaniline with cyclopropylmethylamine, followed by acetylation with acetic anhydride. The resulting compound is then purified using column chromatography. This method has been reported in several scientific publications and has been used to produce high-quality 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide has been widely used in scientific research. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant effects. It has also been found to modulate the activity of GABA receptors, which are important neurotransmitters in the central nervous system. This compound has been used in several studies to investigate the role of GABA receptors in neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-10(14)4-3-9(11)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDPJXPTJDKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)


![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)

![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2964709.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)